molecular formula C11H12N2O4 B13826617 Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid

Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13826617
M. Wt: 236.22 g/mol
InChI Key: FQRPQUABFIUZMG-VHSXEESVSA-N
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Description

Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid is a compound characterized by a pyrrolidine ring substituted with a nitrophenyl group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the nitrophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrophenyl-substituted amine with a suitable carboxylic acid derivative can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. These interactions can affect biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the nitrophenyl and carboxylic acid groups, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct biological and chemical properties .

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(3S,4R)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O4/c14-11(15)10-6-12-5-9(10)7-2-1-3-8(4-7)13(16)17/h1-4,9-10,12H,5-6H2,(H,14,15)/t9-,10+/m0/s1

InChI Key

FQRPQUABFIUZMG-VHSXEESVSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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